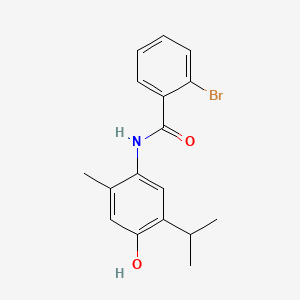
2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide, also known as BIPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide is a compound that belongs to a broader class of chemicals that have been synthesized and studied for various properties, including intermolecular interactions, crystal structures, and potential applications in drug design and materials science. For instance, research into similar brominated benzamides has revealed their synthesis methodologies, crystal packing stabilized by hydrogen bonds, and additional π-interactions, which are crucial for understanding the compound's solid-state behavior and potential functionalities in molecular assemblies (Saeed et al., 2020).
Antipathogenic Activity
Compounds with structural similarities to this compound have been explored for their antipathogenic activities. Studies have identified the significant potential of these derivatives, especially in combating biofilm-forming bacteria. This area of research suggests that brominated benzamides could play a role in developing novel antimicrobial agents with specific mechanisms targeting biofilm-associated pathogens (Limban, Marutescu, & Chifiriuc, 2011).
Reaction Mechanisms and Synthesis Pathways
The chemical reactivity of brominated benzamide derivatives, including reaction mechanisms under various conditions (e.g., photocyclization), provides valuable insights into synthesizing complex molecules with potential biological and industrial applications. Such studies enhance our understanding of reaction pathways and can lead to the development of novel synthetic methods for compounds with specific desired properties (Nishio, Koyama, Sasaki, & Sakamoto, 2005).
Potential for Molecularly Imprinted Polymers
Research into the synthesis of benzamide derivatives has implications for creating molecularly imprinted polymers (MIPs). These polymers have high specificity toward certain molecules, indicating that brominated benzamides could serve as templates or functional monomers in designing MIPs for applications in sensing, separation, and catalysis (Sobiech, Maciejewska, & Luliński, 2022).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Benzamides can be harmful if swallowed or inhaled, and can cause skin and eye irritation . Specific safety and hazard information for “2-bromo-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide” would depend on its exact properties.
Propiedades
IUPAC Name |
2-bromo-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-10(2)13-9-15(11(3)8-16(13)20)19-17(21)12-6-4-5-7-14(12)18/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHQNQUJAJWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2Br)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)
![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)
![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)


![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)
![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)
